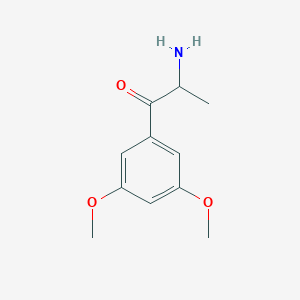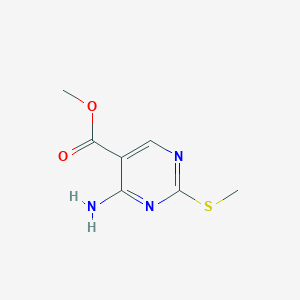![molecular formula C10H18O3 B13574400 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,4-dioxaspiro[45]decane-2-methanol is an organic compound with the molecular formula C10H18O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol typically involves the condensation of an appropriate aldehyde with a diol in the presence of a catalyst. One common method is the reaction of 7-methyl-1,4-dioxaspiro[4.5]decane with formaldehyde and a diol under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structure provides unique steric properties that can affect the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Similar structure but lacks the methyl and hydroxyl groups.
7-Methyl-1,6-dioxaspiro[4.5]decane: Similar but with a different ring size.
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol: Similar but with additional isopropyl group.
Uniqueness
7-Methyl-1,4-dioxaspiro[4
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(7-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C10H18O3/c1-8-3-2-4-10(5-8)12-7-9(6-11)13-10/h8-9,11H,2-7H2,1H3 |
Clave InChI |
ATNMJBZOMLFHJX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1)OCC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


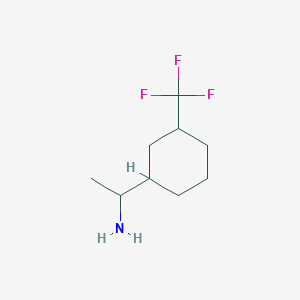
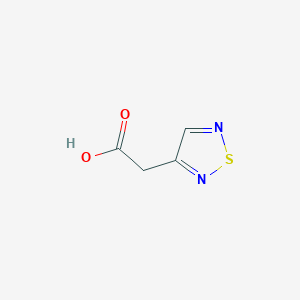
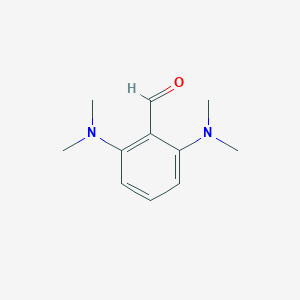
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
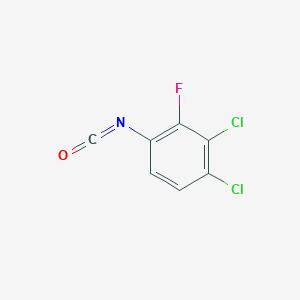
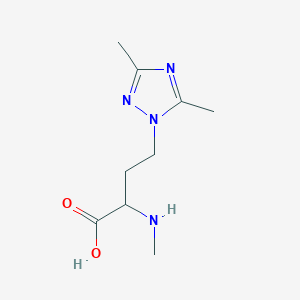
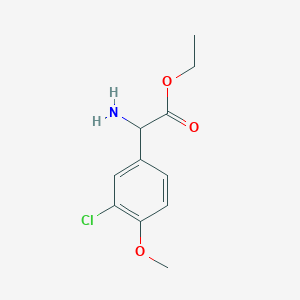
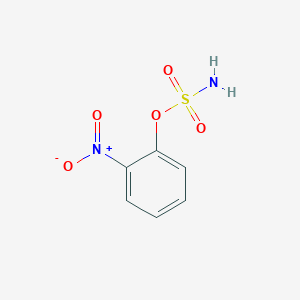
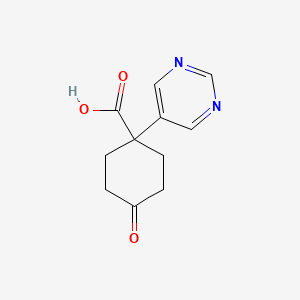
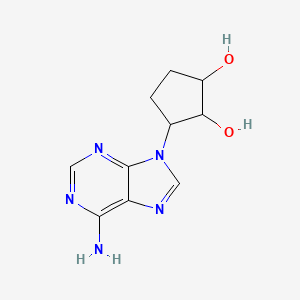
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
